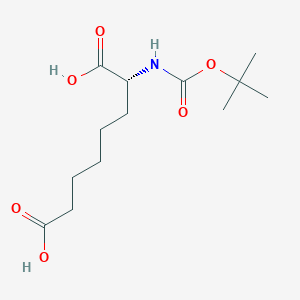

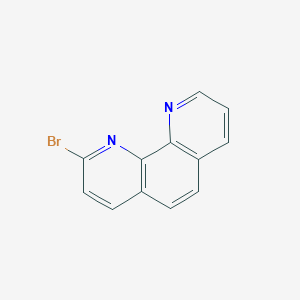

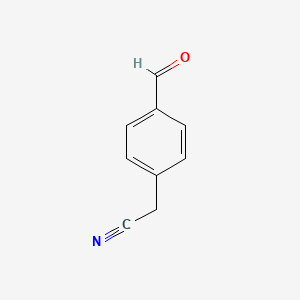

![molecular formula C9H7NOS B1281671 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one CAS No. 18366-59-1](/img/structure/B1281671.png)

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is a derivative of thienopyridine, which is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as pharmaceuticals and materials science. The thienopyridine core is known for its presence in molecules with diverse biological activities.

Synthesis Analysis

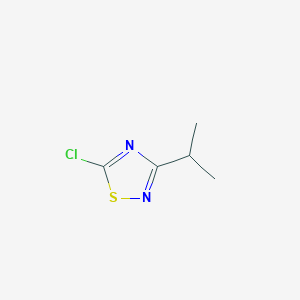

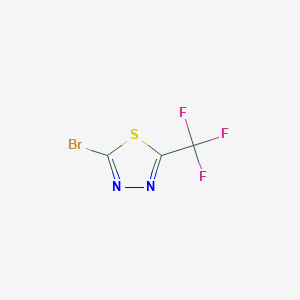

The synthesis of thieno[3,2-b]pyridine derivatives can be achieved through different synthetic routes. One such method involves the reaction of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide under solvent-free conditions, which leads to the formation of pyridine-2(1H)thione/one derivatives in excellent yields . This approach highlights the efficiency of solvent-free synthesis at ambient temperature, which is advantageous for its simplicity and environmental friendliness.

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridine derivatives is characterized by the fusion of a thiophene ring with a pyridine ring. This bicyclic system exhibits interesting electronic properties due to the conjugation between the two heterocycles. The exact electronic and steric properties would depend on the specific substituents attached to the core structure.

Chemical Reactions Analysis

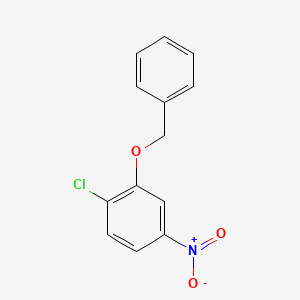

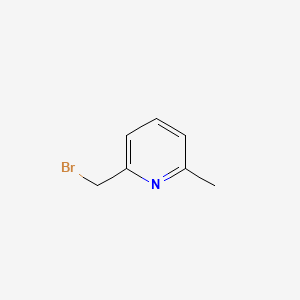

Thieno[3,2-b]pyridine derivatives can undergo various chemical reactions to further modify their structure. For instance, the pyridine-2(1H)thione/one derivatives synthesized can be further reacted with different halogenated reagents to yield a variety of products including 2-S/O-alkyl pyridine derivatives . These derivatives can then be used as intermediates for the synthesis of more complex molecules such as pyrazolopyridine, pyridothienopyrimidine, and pyridothienooxazinone derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one are not detailed in the provided papers, we can infer that the properties would be influenced by the presence of the thienopyridine core. Typically, such compounds may exhibit moderate to good solubility in common organic solvents and might show interesting optical and electronic properties due to their conjugated system. The introduction of various substituents can significantly alter these properties, allowing for fine-tuning of the molecule's characteristics for desired applications.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Potential Antitumor Applications

- Fluorescence Studies : 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one and its derivatives exhibit notable fluorescence quantum yields and solvatochromic behavior. These properties make them interesting for studies in different solvent polarities, and they have been evaluated for potential antitumor applications. The derivatives have been incorporated in lipid membranes and nanoliposome formulations, showcasing their suitability for future drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

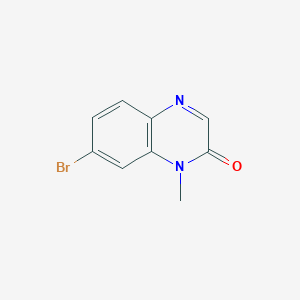

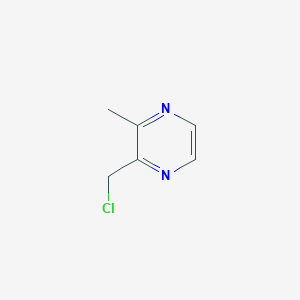

Synthesis and Chemical Transformations

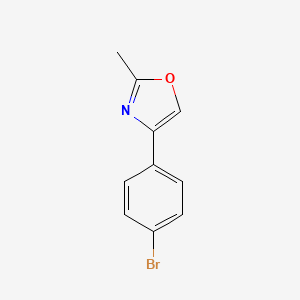

- Synthesis Techniques : Various studies have focused on synthesizing new compounds using 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one. These include creating derivatives like thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and carbamate derivatives, highlighting the compound's versatility in chemical synthesis (Abdelriheem et al., 2015).

- Chemical Reactions : Research has also explored the electrophilic substitution reactions and lithiation processes involving 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one. These studies provide insights into the compound's chemical behavior and potential for creating a variety of derivatives (Klemm & Louris, 1984).

Novel Compound Development

- Heterocyclic Syntheses : There's ongoing research in developing novel azo derivatives of thieno[2,3-b] pyridine as potential anti-bacterial and anti-cancer agents. These syntheses focus on creating derivatives with various substituents, which may significantly enhance the biological activity of these compounds (Gaber et al., 2008).

Crystal Structure Analysis

- Crystallography : Studies on the crystal structure of derivatives of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one have been conducted. These studies provide valuable information on the molecular arrangement, bonding, and interactions, which are crucial for understanding the properties of these compounds (Pinheiro et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-thieno[3,2-b]pyridin-6-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOMVPLWPJTUMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CS2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512299 |

Source

|

| Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one | |

CAS RN |

18366-59-1 |

Source

|

| Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)